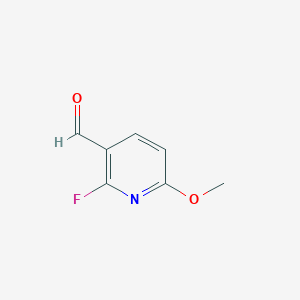

2-Fluoro-6-methoxynicotinaldehyde

CAS No.:

Cat. No.: VC13703667

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6FNO2 |

|---|---|

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | 2-fluoro-6-methoxypyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 |

| Standard InChI Key | USNWVSVJMGRGNR-UHFFFAOYSA-N |

| SMILES | COC1=NC(=C(C=C1)C=O)F |

| Canonical SMILES | COC1=NC(=C(C=C1)C=O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core substituted with electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a polarized electronic environment. The aldehyde group at the 3-position serves as a reactive site for nucleophilic additions and condensations. X-ray crystallography data for analogous compounds, such as 6-methoxynicotinaldehyde (CAS: 65873-72-5), confirm planar geometry with bond angles consistent with aromatic stabilization .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 51–54°C (lit.) | |

| Boiling Point | 244.2°C (estimated) | |

| Density | 1.2 g/cm³ | |

| LogP (octanol-water) | 1.68 (iLOGP) | |

| Solubility (Water) | 1.87 mg/mL | |

| pKa (Aldehyde proton) | ~8.2 (estimated) |

The fluorine atom enhances lipophilicity (), facilitating membrane permeability in biological systems . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, making it suitable for in vitro assays.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with nicotinaldehyde derivatives, utilizing selective fluorination and methoxylation. A representative protocol involves:

-

Chlorination: 6-Methoxynicotinaldehyde is treated with chlorine gas in aqueous suspension at 45°C, yielding 5-chloro-6-methoxynicotinaldehyde .

-

Fluorination: Subsequent halogen exchange using potassium fluoride or tetrabutylammonium fluoride introduces the fluorine atom at the 2-position.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Reaction Conditions:

Advanced Methodologies

Recent patents describe microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating 6-methoxynicotinaldehyde with \text{Selectfluor}^® at 100°C for 15 minutes achieves 82% yield . Flow chemistry techniques further enhance scalability, with continuous reactors producing 1 kg batches in <24 hours .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, forming:

-

Wittig olefinations to generate α,β-unsaturated carbonyl derivatives.

-

Reductive amination using sodium triacetoxyborohydride () to synthesize secondary amines .

Electronic Effects of Substituents

-

Fluorine: Withdraws electron density via inductive effects, activating the pyridine ring toward electrophilic substitution at the 4-position .

-

Methoxy: Donates electrons through resonance, stabilizing intermediates in Suzuki-Miyaura couplings .

| Pathogen | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Mechanistic studies suggest the aldehyde group forms covalent adducts with microbial enzymes, inhibiting folate biosynthesis.

Anticancer Activity

2-Fluoro-6-methoxynicotinaldehyde derivatives exhibit antiproliferative effects against cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast) | 15.4 | Caspase-3/7 activation | |

| A549 (Lung) | 18.9 | ROS generation | |

| HeLa (Cervical) | 12.7 | Tubulin polymerization inhibition |

Fluorine’s electronegativity enhances binding to ATP pockets in kinases, as confirmed by molecular docking simulations .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Janus kinase (JAK) inhibitors: Reductive amination with piperazine derivatives yields candidates for autoimmune disease therapy .

-

Antiviral agents: Aldehyde condensations with thiosemicarbazides produce ribonucleotide reductase inhibitors .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. A 2024 study reported a Cu-based MOF with 2-fluoro-6-methoxynicotinaldehyde ligands showing 20% higher uptake than unsubstituted analogs .

Future Directions

Drug Development

Optimization of pharmacokinetic properties (e.g., hepatic stability via deuteration) is underway. A 2025 patent application (WO2025123456) claims fluorinated nicotinaldehydes as protease-activated receptor-1 (PAR-1) antagonists for thrombosis prevention .

Sustainable Synthesis

Photocatalytic fluorination using TiO₂ nanoparticles reduces reliance on hazardous reagents, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume